Methyl 4-(Chlorosulfonyl)benzoate

Process Chemistry Purification Solid‑State Handling

Sourcing a reliable sulfonyl chloride building block that combines reactive versatility with consistent purity is a common pain point. Methyl 4-(chlorosulfonyl)benzoate (CAS 69812-51-7) directly addresses this: its ≥98% commercial purity and low melting point (~70 °C) eliminate weighing errors in automated powder dispensing. - Dual-handle architecture: The -SO₂Cl group enables rapid sulfonamide/sulfonate library synthesis, while the methyl ester protects the carboxylate for late-stage deprotection under mild alkaline conditions that spare the sulfonyl chloride. - Supply chain certainty: Rigorously controlled purity minimizes side reactions and re-optimization, and the published 84 % synthesis route provides a transparent make-vs-buy cost model for pilot-scale in-sourcing.

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
CAS No. 69812-51-7
Cat. No. B1366028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(Chlorosulfonyl)benzoate
CAS69812-51-7
Molecular FormulaC8H7ClO4S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3
InChIKeyMOFQDKOKODUZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Chlorosulfonyl)benzoate: Key Synthetic Intermediate


Methyl 4-(chlorosulfonyl)benzoate is a para‑substituted benzoic acid methyl ester bearing a reactive chlorosulfonyl (–SO₂Cl) group. It functions as a dual‑functional building block: the sulfonyl chloride enables rapid access to sulfonamides, sulfonate esters, and sulfones, while the methyl ester serves as a protected carboxylic acid handle that can be selectively deprotected after further derivatisation . Its solid‑state physical form (white to light‑yellow powder) and well‑defined melting range make it convenient for stock management, weighing, and purification in both discovery and process chemistry settings .

1
Synthetic Workflow Sulfonamide, sulfonate ester, and sulfone library synthesis
2
Solid-State Handling Low melting point supports crystallisation-based purification
3
Procurement Attribute Consistent ≥98 % purity reduces pre-use purification needs

Methyl 4-(Chlorosulfonyl)benzoate vs. Generic Substitutes


Although closely related esters (ethyl, propyl, benzyl) share the chlorosulfonyl functionality, their physicochemical properties, reactivity profiles, and downstream deprotection strategies diverge measurably. The methyl ester imparts the lowest molecular weight among common alkyl analogues, translating directly to higher atom economy in multistep syntheses . Its melting point (ca. 70 °C) is dramatically lower than that of the corresponding free acid (230 °C), enabling crystallisation‑based purification without resorting to chromatographic separation . Furthermore, commercial availability of the methyl ester at rigorously controlled purity (>98 %) reduces the risk of side reactions that plague lower‑grade analogues, where residual acid or moisture can quench subsequent coupling steps . These cumulative differences mean that swapping the methyl ester for a generic alternative often necessitates tedious re‑optimisation of reaction conditions, purification protocols, and analytical quality control.

Methyl Ester
Target Compound Methyl ester enables mild alkaline deprotection; crystallisation-friendly melting point (~70 °C)
Higher Alkyl Esters
Potential Substitute Ethyl, propyl, or benzyl esters may require harsher deprotection and shift purification to chromatography
Free Acid
Potential Substitute High melting point (ca. 230 °C) limits recrystallisation and risks thermal decomposition of the sulfonyl chloride

Methyl 4-(Chlorosulfonyl)benzoate: Comparative Evidence


Melting Point Gap vs. Free Acid

Methyl 4‑(chlorosulfonyl)benzoate melts at 69–73 °C , whereas 4‑(chlorosulfonyl)benzoic acid melts at 228–232 °C . The 160 °C lower melting point of the ester permits recrystallisation from common organic solvents under mild thermal conditions, avoiding thermal decomposition of the heat‑sensitive sulfonyl chloride that can occur when handling the free acid near its melting point.

Melting Point Gap vs. Free Acid
Head-to-head
ΔT ≈ 160 °C lower
Methyl ester: 69–73 °C vs. Acid: 228–232 °C
Enables crystallisation-based purification
Avoids thermal decomposition of heat-sensitive sulfonyl chloride
Process Chemistry Purification Solid‑State Handling

Molecular Weight Advantage vs. Ethyl Analogue

The methyl ester has a molecular weight of 234.66 g/mol , whereas the ethyl ester weighs 248.68 g/mol . In fragment‑based libraries, lower molecular weight fragments are preferred because they leave greater headroom for subsequent elaboration while maintaining compliance with Lipinski’s Rule of Five. The 14‑Da reduction represents a 5.6 % smaller mass, which can be decisive when optimising lead‑like properties.

MW Advantage vs. Ethyl Analogue
Head-to-head
14.02 g/mol lower
5.6 % smaller mass
Supports fragment-based library design
Better ligand efficiency headroom in hit-to-lead optimisation
Medicinal Chemistry Fragment‑Based Drug Discovery Atom Economy

Purity Specification Advantage vs. Ethyl Analogue

Commercially available methyl 4‑(chlorosulfonyl)benzoate is routinely supplied at ≥98 % purity (precipitation titration) by major global vendors . In contrast, the ethyl analogue is predominantly listed at 95 % purity . A 3 % higher assay translates to fewer organic and inorganic impurities that can quench moisture‑sensitive organometallic reagents or compete in nucleophilic substitutions, directly improving yield reproducibility in library synthesis.

Purity vs. Ethyl Analogue
Cross-study
≥3 percentage points higher
Methyl ester ≥98 % vs. Ethyl ester 95 %
Reduces side reactions in moisture-sensitive couplings
Yield reproducibility may improve in parallel synthesis
Synthetic Reliability Quality Control Reproducibility

Scalable Synthetic Route and Yield Benchmark

A published procedure using 4‑chlorosulfonylbenzoic acid, thionyl chloride, and methanol delivers methyl 4‑(chlorosulfonyl)benzoate in 84 % isolated yield after simple filtration, with NMR characterisation confirming structural integrity . This robust protocol, which proceeds without chromatography and uses inexpensive reagents, offers a reliable cost benchmark for in‑house synthesis versus direct procurement, and contrasts with less‑defined routes for higher alkyl esters that often require distillation or column purification.

Scalable Route & Yield Benchmark
Supporting
84 % isolated yield
4.5 g scale, chromatography-free
Enables make-vs-buy cost benchmarking
Protocol uses inexpensive reagents; purity confirmed by NMR
Process Development Scalability Cost of Goods

Methyl 4-(Chlorosulfonyl)benzoate: Key Applications


Kilogram-Scale Sulfonamide Library Synthesis

The combination of low melting point (≈70 °C) and ≥98 % commercial purity makes this sulfonyl chloride ideal for automated parallel synthesis of sulfonamide libraries. The solid can be accurately dispensed by powder‑handling robots without the caking issues observed with higher‑melting analogues, while the high assay ensures consistent stoichiometry across hundreds of reactions .

Fragment-Based Drug Design (FBDD)

With a molecular weight of only 234.66 g/mol, the compound qualifies as a rule‑of‑three compliant fragment. Its bifunctional architecture allows chemists to grow the fragment from either the ester or the sulfonamide vector while maintaining low lipophilicity, a strategy directly supported by the 14‑Da advantage over the ethyl ester .

In-House Process Development & Cost Benchmarking

The published 84 % isolated‑yield synthesis provides a transparent cost model for make‑vs‑buy decisions. Process R&D teams can replicate the route at pilot scale to generate material when supply‑chain disruptions occur or when a supplier’s specification drifts, using the melting‑point range (69–73 °C) as a simple identity and purity check.

Mild Deprotection Strategies in Prodrug Synthesis

The methyl ester can be cleaved under mild alkaline conditions without affecting the acid‑sensitive sulfonyl chloride, a feature that is experimentally simpler than the harsher acidic or hydrogenolytic conditions required for benzyl or tert‑butyl esters. This selectivity is critical when the target molecule contains other base‑labile groups, and the 98 % purity minimises side reactions that could compromise the deprotection yield .

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Crystallisation-compatible melting point
Powder-dispensing reproducibility; stoichiometry control
Fragment-Based Drug Design
Low molecular weight, bifunctional architecture
Ligand efficiency and rule-of-three compliance
Process Development & Cost Benchmarking
Published high-yielding synthesis route
In-house cost model verification; supply-chain resilience
Prodrug Deprotection Studies
Mild alkaline cleavable ester
Selective deprotection in the presence of acid-sensitive groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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